(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole
Description
(E)-2-(2-(Furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole is a benzimidazole derivative featuring a conjugated vinyl-furan substituent at the 2-position and an isopentyl group at the 1-position. The isopentyl substituent increases lipophilicity, which may improve membrane permeability and bioavailability .
Properties
IUPAC Name |
2-[(E)-2-(furan-2-yl)ethenyl]-1-(3-methylbutyl)benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14(2)11-12-20-17-8-4-3-7-16(17)19-18(20)10-9-15-6-5-13-21-15/h3-10,13-14H,11-12H2,1-2H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGERDWVIWWODFN-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Vinyl Group: The vinyl group can be introduced via a Heck reaction, where the benzimidazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
Attachment of the Furan Ring: The furan ring can be attached through a Suzuki coupling reaction, where the vinyl-substituted benzimidazole is reacted with a furan boronic acid in the presence of a palladium catalyst.
Addition of the Isopentyl Chain: The isopentyl chain can be introduced via an alkylation reaction, where the benzimidazole derivative is reacted with an isopentyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The vinyl group can be reduced to an ethyl group.
Substitution: The benzimidazole core can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Furanones.
Reduction: Ethyl-substituted benzimidazole.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
Key Observations :
- The isopentyl group increases hydrophobicity relative to smaller substituents (e.g., nitro in 5m), which may improve pharmacokinetic properties .
- Melting points correlate with molecular symmetry and intermolecular interactions; bulkier substituents (e.g., isopentyl) may reduce crystallinity compared to nitro or thiophene derivatives.
Antifungal and Antimicrobial Activity
- Compound L2 (2-(furan-2-yl)-1-(furan-2-ylmethyl)-1H-benzo[d]imidazole) exhibits notable antifungal activity, attributed to the dual furan substituents enhancing interactions with fungal enzymes .
- Compound 5m (nitro-substituted analog) shows antitubercular activity against Mycobacterium tuberculosis H37Rv, with the nitro group likely contributing to redox-mediated toxicity .
- Thiophene analogs (e.g., 3p) demonstrate higher thermal stability but reduced antifungal efficacy compared to furan derivatives, suggesting heterocycle-specific interactions .
Anticancer Potential
- Thiazolyl hydrazone-furan derivatives (e.g., from ) exhibit anticandidal and anticancer activity (IC₅₀ = 125 µg/mL against MCF-7 cells), highlighting the role of vinyl-furan motifs in disrupting cellular processes .
- The isopentyl group in the target compound may enhance tumor cell penetration, though specific data are pending.
Computational and Spectral Insights
Biological Activity
(E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole is a compound belonging to the benzimidazole class, characterized by a unique structure that includes a furan ring, a vinyl group, and an isopentyl chain. This structural complexity positions it as a promising candidate for various biological applications, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzimidazole Core : This core is synthesized through the condensation of o-phenylenediamine with carboxylic acids under acidic conditions.
- Introduction of the Vinyl Group : The vinyl group is introduced via a Heck reaction, where the benzimidazole derivative is reacted with a vinyl halide in the presence of a palladium catalyst.
- Attachment of the Furan Ring : The furan ring is added through a Suzuki coupling reaction involving furan boronic acid.
Antimicrobial Properties
Research has indicated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds structurally related to this compound have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the furan moiety may enhance this activity due to its electron-rich nature, which can facilitate interaction with microbial targets.
Anticancer Potential
The anticancer properties of benzimidazole derivatives have been widely studied. Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by activating caspases and modulating Bcl-2 family proteins.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial effects of several benzimidazole derivatives, including this compound. The compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antimicrobial potential.
Study 2: Anticancer Efficacy
In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound reduced cell viability by 50% at concentrations ranging from 10 to 20 µM after 48 hours of treatment. Mechanistic studies suggested that the compound activates apoptotic pathways, evidenced by increased levels of cleaved caspase-3.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
|---|---|---|---|
| This compound | Furan ring, Vinyl group | MIC = 32 µg/mL against S. aureus | IC50 = 15 µM on HeLa cells |
| (E)-1-benzyl-2-(2-(furan-2-yl)vinyl)-1H-benzo[d]imidazole | Benzyl group instead of isopentyl | MIC = 64 µg/mL against E. coli | IC50 = 20 µM on MCF-7 cells |
Q & A
What synthetic methodologies are recommended for preparing (E)-2-(2-(furan-2-yl)vinyl)-1-isopentyl-1H-benzo[d]imidazole?
Level: Basic
Methodological Answer:
The synthesis involves two key steps: (i) constructing the benzimidazole core with an isopentyl substituent and (ii) introducing the (E)-2-(furan-2-yl)vinyl group.
- Step 1: Alkylation of 1H-benzo[d]imidazole with isopentyl bromide in the presence of KOH and DMSO yields 1-isopentyl-1H-benzo[d]imidazole. Structural confirmation requires , , and IR spectroscopy .
- Step 2: Cross-coupling reactions (e.g., Heck or Wittig) can introduce the vinyl-furan moiety. For example, reacting 2-vinylfuran with the halogenated benzimidazole precursor under palladium catalysis may yield the (E)-configured product. Optimize reaction conditions (temperature: 80–100°C, solvent: DMF or toluene) to enhance stereoselectivity .
How can the structure of this compound be rigorously confirmed?
Level: Basic
Methodological Answer:
Combine spectroscopic and crystallographic techniques:
- : Identify aromatic protons (δ 7.1–8.3 ppm), vinyl protons (δ 6.2–7.0 ppm, coupling constant for E-isomer), and isopentyl methyl groups (δ 0.9–1.6 ppm) .
- IR Spectroscopy: Detect C=N stretching (1640–1650 cm) and furan C-O-C vibrations (1010–1070 cm) .
- X-ray Crystallography: Use SHELX software for refinement. The vinyl group’s E-geometry and dihedral angles between benzimidazole and furan rings provide critical structural insights .
What strategies optimize reaction yields and purity for this compound?
Level: Advanced
Methodological Answer:
- Catalyst Selection: Palladium(II) catalysts (e.g., Pd(OAc)) with phosphine ligands enhance cross-coupling efficiency. Biomacromolecule-supported catalysts improve recyclability .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution, while toluene minimizes side reactions in coupling steps .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) removes by-products. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
How can researchers evaluate the biological activity of this compound?
Level: Advanced
Methodological Answer:
- In Silico Docking: Use AutoDock Vina to predict binding affinities for targets like EGFR (PDB ID: 1M17). The furan and vinyl groups may interact with hydrophobic pockets, while the benzimidazole core engages in π-π stacking .
- In Vitro Assays: Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli). Cytotoxicity can be assessed using MTT assays on cancer cell lines (e.g., MCF-7) .
What computational tools are suitable for studying structure-activity relationships (SAR)?
Level: Advanced
Methodological Answer:
- Molecular Dynamics (MD): Simulate interactions in lipid bilayers to assess membrane permeability (GROMACS software).
- ADMET Prediction: Use SwissADME to evaluate pharmacokinetic properties (e.g., logP ≈ 3.5, indicating moderate lipophilicity). Rule-of-five compliance ensures drug-likeness .
- DFT Calculations: Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity .
How should researchers address contradictions in spectroscopic data?
Level: Advanced
Methodological Answer:
- NMR Discrepancies: Compare experimental shifts with computed values (e.g., via ACD/Labs). For example, furan C2 (δ 142–145 ppm) may shift due to conjugation with the vinyl group .
- Mass Spectrometry: Confirm molecular ion peaks ([M+H]) via HRMS. Deviations >5 ppm suggest impurities or incorrect assignments .
What is the role of substituents in modulating this compound’s properties?
Level: Advanced
Methodological Answer:
- Isopentyl Group: Enhances lipophilicity (logP increase) and influences metabolic stability by shielding the benzimidazole core from oxidation .
- Vinyl-Furan Moiety: Stabilizes the E-isomer via conjugation, increasing UV absorbance (λ ≈ 320 nm). The furan ring’s electron-rich nature facilitates charge-transfer interactions in materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
